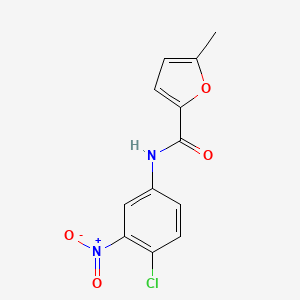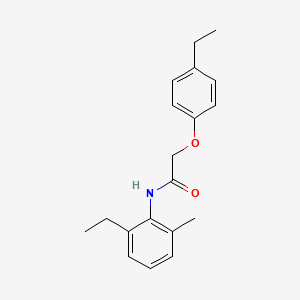![molecular formula C16H14ClNO3S B5748059 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid](/img/structure/B5748059.png)
4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid is an organic compound that features a benzoic acid core with a sulfanylacetamido substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfanylacetamido intermediate: This step involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with chloroacetic acid to yield 2-{[(4-chlorophenyl)methyl]sulfanyl}acetamide.
Coupling with benzoic acid: The intermediate 2-{[(4-chlorophenyl)methyl]sulfanyl}acetamide is then coupled with 4-aminobenzoic acid under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The aromatic ring and amide group can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-{[(2-chlorophenyl)methyl]sulfanyl}benzoic acid: Similar structure but lacks the acetamido group.
4-{[(4-bromophenyl)methyl]sulfanyl}acetamido)benzoic acid: Similar structure with a bromine substituent instead of chlorine.
Uniqueness
4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid is unique due to the presence of both the sulfanyl and acetamido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs.
属性
IUPAC Name |
4-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-13-5-1-11(2-6-13)9-22-10-15(19)18-14-7-3-12(4-8-14)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINOQKKMWRXMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B5747978.png)
![4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5747993.png)
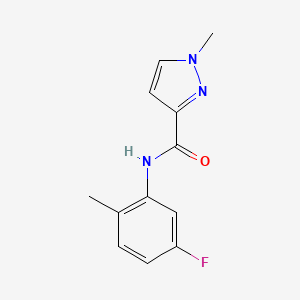

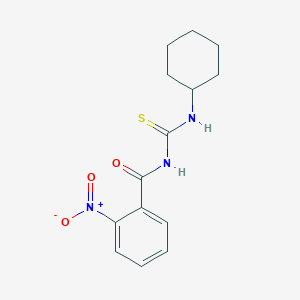
![6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5748017.png)
![1-Cyclopropyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
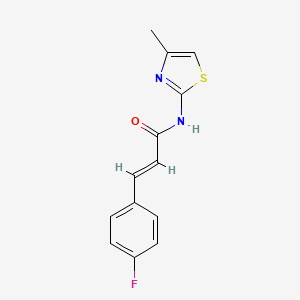
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B5748053.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)methyl-propylamino]ethanol](/img/structure/B5748061.png)
